4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Description
Contextualization within Chromone (B188151) Chemistry and Benzopyranone Derivatives
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- belongs to the class of organic compounds known as chromones. The core of this molecule is the 4H-1-benzopyran-4-one skeleton, which consists of a benzene (B151609) ring fused to a pyran-4-one ring. This fundamental structure is shared by a vast number of naturally occurring and synthetic compounds. Chromones are isomeric with coumarins, differing in the position of the carbonyl group in the pyran ring.
The broader family of benzopyranone derivatives is incredibly diverse, encompassing well-known subclasses such as flavonoids, isoflavonoids, and various synthetic analogues. These compounds are renowned for their wide range of biological activities, which has made them a fertile ground for drug discovery and development.
Significance and Emerging Research Interest in Substituted Benzopyranones
The significance of substituted benzopyranones in medicinal chemistry and chemical biology is well-established. The chromone scaffold is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous chromone derivatives with a wide array of pharmacological properties.
Emerging research interest in substituted benzopyranones is driven by the continuous search for novel therapeutic agents with improved efficacy and selectivity. Scientists are actively exploring the synthesis of new derivatives and their potential applications in various disease areas. Key areas of investigation include their potential as:
Anticancer Agents: Many substituted chromones have demonstrated cytotoxic activity against various cancer cell lines.
Anti-inflammatory Agents: The chromone scaffold is a key component of some anti-inflammatory drugs.
Antimicrobial Agents: Researchers have reported antibacterial and antifungal activities for various chromone derivatives.
Neurological Agents: Some benzopyranone derivatives are being investigated for their potential in treating neurodegenerative diseases. nih.gov
The specific substitution pattern of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, with its ether linkages at positions 3 and 7, suggests that it may be explored for similar biological activities. The combination of a flexible butoxy group and a rigid phenoxy group could lead to unique interactions with biological macromolecules.
Historical Perspective on the Evolution of Research Pertaining to this Compound Class
The history of chromone chemistry dates back to the late 19th and early 20th centuries with the isolation and structural elucidation of naturally occurring flavonoids. Early research focused on the synthesis and chemical reactions of the chromone nucleus. One of the classical methods for synthesizing the chromone skeleton is the Kostanecki-Robinson reaction.
Over the decades, the field has evolved significantly. The discovery of the biological activities of naturally occurring chromones, such as the vasodilator and antispasmodic properties of khellin, spurred interest in their medicinal applications. This led to the synthesis of a vast number of synthetic chromone derivatives with the aim of developing new drugs.
Overview of Current Academic Research Trajectories for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
While there is a lack of specific academic publications focused solely on 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, we can infer potential research trajectories based on studies of structurally similar compounds. Current research on substituted chromones is multifaceted and includes:
Synthetic Methodology: Development of novel and efficient synthetic routes to access diverse substituted chromones. This includes the use of modern catalytic methods and green chemistry principles.
Biological Screening: High-throughput screening of libraries of chromone derivatives against a wide range of biological targets to identify new lead compounds for drug discovery.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on the chromone ring to understand how different functional groups influence biological activity. For instance, studies on related compounds like the 7-butoxy illudalic acid analog have explored structure-activity relationships for phosphatase inhibition. nih.govnih.gov
Mechanism of Action Studies: Elucidation of the molecular mechanisms by which biologically active chromones exert their effects.
For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, future research could involve its synthesis and subsequent evaluation in various biological assays. Given the known activities of other 7-alkoxy and 3-phenoxy chromones, it would be a logical candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays. Furthermore, its physical and chemical properties, such as its fluorescence, could be investigated for potential applications in materials science or as a chemical probe.
Data Tables
Table 1: General Properties of the Chromone Scaffold
| Property | Description |
| Chemical Formula | C₉H₆O₂ |
| Molar Mass | 146.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Generally soluble in organic solvents, sparingly soluble in water |
| Key Structural Feature | Fused benzene and pyran-4-one rings |
Table 2: Predicted Physicochemical Properties of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
| Property | Predicted Value |
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.34 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Note: The properties in Table 2 are predicted based on the chemical structure and have not been experimentally verified.
Structure
3D Structure
Properties
IUPAC Name |
7-butoxy-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-2-3-11-21-15-9-10-16-17(12-15)22-13-18(19(16)20)23-14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKJGEUMYUUHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160192 | |
| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137460-56-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Benzopyranone Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, the analysis reveals several key disconnections.
The primary scaffold is the 4H-1-Benzopyran-4-one, also known as a chromone (B188151). The most common and logical disconnections for the chromone ring involve breaking the C-O and C-C bonds of the pyranone ring. This typically leads back to a 1,3-dicarbonyl intermediate, which itself originates from an appropriately substituted 2-hydroxyacetophenone. This strategy is central to the well-known Baker-Venkataraman rearrangement pathway. wikipedia.orgijrpc.com
Further disconnections are made at the ether linkages. The 7-butoxy group can be disconnected via a C-O bond, suggesting a Williamson ether synthesis from a precursor with a hydroxyl group at the 7-position and a butyl halide. Similarly, the 3-phenoxy group is disconnected, pointing towards a precursor strategy where a phenoxyacetyl moiety is introduced before the cyclization step that forms the pyranone ring. researchgate.net
This retrosynthetic approach logically breaks down the complex target molecule into three primary building blocks: a resorcinol-type structure (providing the A-ring with hydroxyls at positions 2 and 4), a butyl source, and a phenoxy source.
Precursor Identification and Optimization in Synthetic Pathways
The success of a multi-step synthesis relies heavily on the selection and optimization of its starting materials. The chosen precursors must not only be readily available but also allow for regioselective reactions to ensure the correct placement of substituents on the final scaffold.
Utilization of 2-Hydroxy-4-methoxyacetophenone as a Foundational Benzopyranone Scaffold Precursor
While 2-hydroxy-4-methoxyacetophenone is a common precursor in chromone synthesis, for the specific target of a 7-butoxy derivative, the more direct and efficient starting material is 2,4-dihydroxyacetophenone. nih.govnih.gov The presence of two hydroxyl groups allows for selective alkylation. The hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl carbonyl group. This difference in reactivity allows for the regioselective introduction of an alkyl group at the 4-position. nih.govmedchemexpress.com
Introduction of the Butoxy Group via Bromomethylcyclopentane or Butyl Bromide
The introduction of the butoxy group at the 7-position (derived from the 4-position of the acetophenone (B1666503) precursor) is typically achieved via the Williamson ether synthesis. wikipedia.org This classic SN2 reaction involves the nucleophilic attack of an alkoxide (or, in this case, a more stable phenoxide) on an alkyl halide. youtube.commasterorganicchemistry.com
The synthesis begins with the selective alkylation of 2,4-dihydroxyacetophenone. The more reactive 4-hydroxyl group is deprotonated with a suitable base, and the resulting phenoxide reacts with butyl bromide to form 4-butoxy-2-hydroxyacetophenone. nih.gov This method provides a clean and high-yielding route to the key intermediate. For the synthesis of analogues, other alkyl halides can be used, such as bromomethylcyclopentane to yield a 7-(cyclopentylmethoxy) substituent.
| Reaction | Precursor | Reagent | Base | Solvent | Product |
| Williamson Ether Synthesis | 2,4-Dihydroxyacetophenone | Butyl Bromide | CsHCO₃, K₂CO₃ | Acetonitrile (B52724) (CH₃CN) | 4-Butoxy-2-hydroxyacetophenone |
This interactive table summarizes the key components for the introduction of the butoxy group.
Integration of the Phenoxy Substituent using Phenol (B47542) Derivatives
The introduction of the phenoxy group at the 3-position is a critical step that defines the final structure. A robust method for achieving this is through the Baker-Venkataraman rearrangement pathway. wikipedia.orgresearchgate.netorganic-chemistry.org This involves acylating the remaining 2-hydroxyl group of 4-butoxy-2-hydroxyacetophenone with a phenoxy-containing acylating agent.
Phenoxyacetyl chloride is a suitable reagent for this step. It reacts with the 2-hydroxyl group in the presence of a base like pyridine (B92270) to form an ester intermediate: 2-(phenoxyacetyl)oxy-4-butoxyacetophenone. This intermediate is the direct precursor for the subsequent rearrangement and cyclization steps. alfa-chemistry.com
Multi-Step Chemical Reactions and Reaction Condition Control for High Purity Synthesis
Controlling reaction conditions is paramount for achieving high purity and yield in multi-step organic synthesis. ijrpc.com Each step, from precursor modification to the final ring formation, requires careful optimization of catalysts, solvents, temperature, and reaction time.
Cyclization Reactions in Chromone Ring Formation
The formation of the chromone ring from the 2-(phenoxyacetyl)oxy-4-butoxyacetophenone intermediate proceeds in two distinct stages: rearrangement and cyclization.
Baker-Venkataraman Rearrangement : The ester intermediate is treated with a strong base, such as potassium hydroxide (B78521) or sodium hydride, in an anhydrous aprotic solvent like THF or pyridine. organic-chemistry.orgalfa-chemistry.com The base abstracts a proton from the α-carbon of the acetophenone's acetyl group, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a rearranged 1,3-diketone intermediate (1-(4-butoxy-2-hydroxyphenyl)-3-phenoxypropane-1,3-dione) after acidic workup. wikipedia.orgyoutube.com
Acid-Catalyzed Cyclodehydration : The resulting 1,3-diketone is then subjected to acid-catalyzed cyclization. Treatment with a strong acid, such as sulfuric acid in acetic acid, promotes the enolization of one of the ketone carbonyls. The phenolic hydroxyl group then attacks the enol, and subsequent dehydration (loss of a water molecule) yields the final, stable 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- product. ijrpc.com
Careful control of these steps—ensuring anhydrous conditions for the rearrangement and appropriate acid concentration and temperature for the cyclization—is essential to prevent side reactions and ensure a high-purity final product.
| Step | Intermediate | Reagents | Key Transformation |
| Acylation | 4-Butoxy-2-hydroxyacetophenone | Phenoxyacetyl chloride, Pyridine | Formation of 2-(phenoxyacetyl)oxy ester |
| Rearrangement | 2-(Phenoxyacetyl)oxy-4-butoxyacetophenone | KOH or NaH in Pyridine/THF | Formation of 1,3-diketone |
| Cyclization | 1-(4-Butoxy-2-hydroxyphenyl)-3-phenoxypropane-1,3-dione | H₂SO₄ in Acetic Acid | Formation of Chromone Ring |
This interactive table outlines the multi-step reaction sequence for the synthesis of the target compound.
Nucleophilic Aromatic Substitution for Phenoxy Moiety Incorporation
The introduction of the phenoxy group at the C3 position of the benzopyranone ring is a key transformation that typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction generally involves a 3-halo-7-substituted-4H-1-benzopyran-4-one as the electrophilic substrate and a phenoxide salt as the nucleophile.
The mechanism is a two-step addition-elimination process. libretexts.org First, the phenoxide anion attacks the electron-deficient C3 carbon of the benzopyranone ring, which is activated by the adjacent electron-withdrawing carbonyl group and the halogen leaving group. This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or Br⁻), yielding the 3-phenoxy substituted product.
For this reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the intermediate. mdpi.com In the context of the flavone (B191248) backbone, the C4-carbonyl group serves this purpose effectively. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide salt without interfering with the nucleophile. The presence of a base is crucial for generating the phenoxide nucleophile from phenol.
Table 1: Typical Reaction Conditions for SNAr Incorporation of Phenoxy Group
| Parameter | Condition | Purpose |
| Substrate | 3-Halo-7-butoxy-4H-1-benzopyran-4-one | Electrophile with a good leaving group (Br, Cl) |
| Nucleophile | Sodium or Potassium Phenoxide | Replaces the halide at the C3 position |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates phenol to form the phenoxide |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to facilitate the reaction |
| Catalyst | Copper salts (e.g., CuI, Cu₂O) (optional) | Can facilitate the substitution, especially with less reactive halides |
| Temperature | 80-150 °C | Provides activation energy for the reaction |
The choice of the halogen at the C3 position can influence reactivity, with bromine often being a more reactive leaving group than chlorine. In some cases, copper catalysis can be employed to facilitate the substitution, particularly with less reactive aryl halides. google.com
Etherification Reactions for the Butoxy Group
The butoxy group at the C7 position of the benzopyranone skeleton is commonly introduced through an etherification reaction, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method is a versatile and widely used SN2 reaction for forming ethers. masterorganicchemistry.comyoutube.comyoutube.com
The synthesis starts with a 7-hydroxy-3-phenoxy-4H-1-benzopyran-4-one intermediate. The phenolic hydroxyl group at the C7 position is first deprotonated by a suitable base to form a more nucleophilic alkoxide (or phenoxide) ion. This is a critical step, as the neutral hydroxyl group is a poor nucleophile. masterorganicchemistry.com Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently used for this purpose in an appropriate solvent.
The resulting 7-olate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the C-O ether linkage. wikipedia.org For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to avoid competing elimination (E2) reactions, which are more prevalent with secondary and tertiary alkyl halides. youtube.comlibretexts.org Since 1-bromobutane is a primary alkyl halide, this pathway is highly favored for producing the desired 7-butoxy ether. masterorganicchemistry.com
Table 2: Key Parameters for Williamson Ether Synthesis of the Butoxy Group
| Parameter | Reagent/Condition | Role in Reaction |
| Substrate | 7-Hydroxy-3-phenoxy-4H-1-benzopyran-4-one | Source of the nucleophilic oxygen |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the 7-hydroxyl group to form the phenoxide |
| Alkylating Agent | 1-Bromobutane (n-BuBr), 1-Iodobutane (n-BuI) | Provides the butyl group; must be a primary halide |
| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvent to facilitate SN2 reaction |
| Temperature | Room Temperature to Reflux | Reaction rate is temperature-dependent |
Catalytic Approaches and Reagent Selection in Compound Synthesis
Modern synthetic strategies for flavonoids and their analogues increasingly rely on catalytic methods to improve efficiency, selectivity, and sustainability. In the synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, various catalytic approaches can be applied at different stages.
For the formation of the core benzopyranone structure, palladium-catalyzed reactions have shown significant utility. For instance, palladium(II) catalysis can be used for the oxidative cyclization of 2'-hydroxychalcone (B22705) intermediates to form the flavone ring. These methods are often highly atom-economic.
Acid and base catalysis are fundamental to several traditional flavonoid synthesis routes, such as the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation, which are used to form key precursors. For instance, the cyclization of β-diketone intermediates to form the flavone core is often catalyzed by a strong acid.
In the specific context of the substituent introductions:
Phenoxy Group: While often uncatalyzed, the nucleophilic aromatic substitution can be facilitated by transition metals. Copper(I) salts, for example, can catalyze Ullmann-type condensation reactions between aryl halides and phenols, which may offer a milder alternative to the traditional SNAr reaction.
Butoxy Group: The Williamson ether synthesis itself does not typically require a catalyst beyond the base. However, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed to enhance the reaction rate, especially in biphasic systems, by facilitating the transfer of the alkoxide nucleophile into the organic phase where the alkyl halide resides.
Reagent selection is critical. For the etherification step, using a more reactive alkylating agent like 1-iodobutane can accelerate the reaction compared to 1-bromobutane, due to iodide being a better leaving group. The choice of base is also important; a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the hydroxyl group without competing side reactions.
Purification Techniques and Strategies for Post-Synthesis Isolation
Following the synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is often necessary to achieve high purity.
Initial Work-up: The reaction mixture is typically subjected to an aqueous work-up. This involves partitioning the mixture between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water or a dilute aqueous acid/base solution. This step removes water-soluble impurities, such as inorganic salts formed during the reaction.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. illinois.eduwisc.edu The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system at different temperatures. researchgate.net An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.net The crude solid is dissolved in a minimal amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor. researchgate.netrochester.edu Common solvents for flavonoids include ethanol, methanol, or mixtures like ethanol/water. scielo.br
Column Chromatography: This is one of the most common and versatile methods for purifying organic compounds. researchgate.net The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (mobile phase), which is a single solvent or a mixture of solvents, is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds generally elute faster than more polar compounds. For a moderately polar compound like the target molecule, a solvent system such as a hexane-ethyl acetate gradient would likely be effective.
Table 3: Comparison of Common Purification Techniques for Flavonoids
| Technique | Principle | Advantages | Common Application |
| Recrystallization | Differential solubility at varying temperatures | Cost-effective, can yield very pure crystalline material, scalable. illinois.edu | Final purification of solid products. |
| Column Chromatography | Differential adsorption on a stationary phase | Highly versatile, can separate complex mixtures, applicable to solids and oils. | Purification of reaction intermediates and final products when recrystallization is ineffective. researchgate.net |
| Preparative HPLC | High-resolution liquid chromatography | Provides very high purity, excellent for separating closely related compounds. | Final purification step for obtaining analytical-grade samples. |
Green Chemistry Principles in the Design of Synthetic Routes for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Applying the principles of green chemistry to the synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- aims to reduce the environmental impact of the process. nih.govwjarr.com This involves a holistic approach to the entire synthetic route, from starting materials to final product isolation. instituteofsustainabilitystudies.comnih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, using a catalytic amount of a phase-transfer catalyst in the etherification step is preferable to using a stoichiometric activating agent.
Use of Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. wjarr.cominstituteofsustainabilitystudies.com Traditional solvents like DMF are effective but have toxicity concerns. Green chemistry encourages the exploration of safer alternatives such as water, ethanol, or supercritical fluids like CO₂. instituteofsustainabilitystudies.comnih.gov If possible, performing reactions under solvent-free conditions is an ideal goal. nih.gov
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. instituteofsustainabilitystudies.com Microwave-assisted synthesis is one technique that can dramatically reduce reaction times and energy input compared to conventional heating.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. nih.govinstituteofsustainabilitystudies.com Developing efficient catalysts for the key bond-forming steps (C-O ether linkages, benzopyranone ring formation) is a key area of green chemistry research.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. instituteofsustainabilitystudies.comacs.org A synthetic route that avoids the need for protecting and deprotecting hydroxyl groups would be considered "greener." This requires the use of highly selective reagents that can differentiate between various functional groups in the molecule.
By integrating these principles, the synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- can be made more efficient, less hazardous, and more sustainable.
Chemical Reactivity, Derivatization, and Transformation of 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy
Oxidation Reactions Leading to Quinone and Other Oxidized Derivatives
Specific studies detailing the oxidation of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- to form quinone or other oxidized derivatives are not extensively documented. In general, the susceptibility of a substituted benzopyranone to oxidation would depend on the reaction conditions and the nature of the substituents on the aromatic ring. The presence of the electron-donating butoxy group could potentially make the benzene (B151609) portion of the molecule more susceptible to oxidative processes compared to the unsubstituted benzopyranone. However, without specific experimental validation, the formation of quinone derivatives from this compound remains a theoretical possibility.
Reduction Reactions and the Formation of Dihydro Derivatives
The reduction of the γ-pyrone ring in benzopyranone derivatives is a known transformation. Typically, the double bond in the pyrone ring can be reduced to yield the corresponding 2,3-dihydro-4H-1-benzopyran-4-one (chromanone). sielc.com Various reducing agents can be employed for this purpose. For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, it is plausible that catalytic hydrogenation or reduction with other suitable reagents would lead to the formation of 2,3-dihydro-7-butoxy-3-phenoxy-4H-1-benzopyran-4-one. However, specific experimental conditions and yields for this transformation have not been reported in the available literature.
Substitution Reactions and Functional Group Interconversions
Electrophilic Aromatic Substitution Patterns on the Benzopyranone Core
The benzopyranone core possesses two aromatic rings: the fused benzene ring and the phenoxy substituent. The fused benzene ring is activated towards electrophilic aromatic substitution by the ether oxygen and the butoxy group at position 7. The butoxy group is an ortho-, para-directing activator. Therefore, electrophilic attack is predicted to occur at positions 6 and 8. The phenoxy group at position 3 will also influence the electron distribution in the benzopyranone ring system. Specific examples of electrophilic aromatic substitution reactions, such as nitration or halogenation, on 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- have not been explicitly described in the literature. researchgate.net
Nucleophilic Addition Reactions to the γ-Pyrone Structure
The γ-pyrone ring of the benzopyranone system is susceptible to nucleophilic attack. The C-2 position is particularly electrophilic and is a common site for nucleophilic addition. researchgate.netresearchgate.net This can lead to ring-opening of the pyrone ring. For 3-substituted chromones, the nature of the substituent at the 3-position can significantly influence the outcome of such reactions. In the case of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, nucleophiles could potentially attack the C-2 position, initiating a sequence of reactions that could lead to various rearranged or ring-opened products. However, the specific outcomes of nucleophilic addition reactions with this compound are not documented.
Ring-Opening and Rearrangement Pathways of the Heterocyclic Scaffold
As mentioned in the previous section, nucleophilic attack can induce the ring-opening of the γ-pyrone. researchgate.netresearchgate.net The stability of the heterocyclic scaffold is also sensitive to reaction conditions such as pH. Under strongly basic or acidic conditions, hydrolysis of the pyrone ring can occur. The presence of the phenoxy group at the 3-position might influence the stability of the ring and the pathways of its opening and potential subsequent rearrangements. Specific studies on the ring-opening and rearrangement pathways for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- are not available in the reviewed scientific literature.
Data Table of Reactivity
| Reaction Type | Predicted Site of Reaction | Potential Products | Status of Documentation |
| Oxidation | Benzene Ring | Quinone Derivatives | Not Documented for this Compound |
| Reduction | C2-C3 Double Bond | Dihydro Derivatives | Not Documented for this Compound |
| Electrophilic Substitution | C6 and C8 Positions | Substituted Benzopyranones | Not Documented for this Compound |
| Nucleophilic Addition | C2 Position | Ring-Opened Products | Not Documented for this Compound |
| Ring-Opening | γ-Pyrone Ring | Various Heterocyclic/Acyclic Compounds | Not Documented for this Compound |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- can be achieved.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides critical information about the chemical environment and connectivity of protons within the molecule. The expected signals for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- can be predicted based on its structure. The aromatic protons of the benzopyranone core and the phenoxy group will resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. The protons of the butoxy chain will appear in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are expected to be the most deshielded of the aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.8-8.0 | s |
| H-5 | 8.0-8.2 | d |
| H-6 | 6.8-7.0 | dd |
| H-8 | 6.7-6.9 | d |
| Phenoxy H-2', H-6' | 7.1-7.3 | d |
| Phenoxy H-3', H-5' | 7.0-7.2 | t |
| Phenoxy H-4' | 7.3-7.5 | t |
| Butoxy -OCH₂- | 4.0-4.2 | t |
| Butoxy -CH₂- | 1.7-1.9 | m |
| Butoxy -CH₂- | 1.4-1.6 | m |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon (C-4) is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the range of δ 100-165 ppm, while the aliphatic carbons of the butoxy group will appear in the upfield region (δ 10-70 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155-158 |
| C-3 | 125-128 |
| C-4 | 175-178 |
| C-4a | 118-121 |
| C-5 | 126-129 |
| C-6 | 114-117 |
| C-7 | 163-166 |
| C-8 | 101-104 |
| C-8a | 157-160 |
| Phenoxy C-1' | 158-161 |
| Phenoxy C-2', C-6' | 118-121 |
| Phenoxy C-3', C-5' | 129-132 |
| Phenoxy C-4' | 123-126 |
| Butoxy -OCH₂- | 68-71 |
| Butoxy -CH₂- | 30-33 |
| Butoxy -CH₂- | 18-21 |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For instance, it would show correlations between the adjacent protons in the butoxy chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the butoxy group to the C-7 position and the phenoxy group to the C-3 position.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it is consistent with the proposed structure of C₁₉H₁₈O₄. The calculated exact mass for this formula can be compared with the experimentally determined mass to provide strong evidence for the compound's identity.
Table 3: HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 311.1283 |
Note: The specific ion observed (e.g., [M+H]⁺, [M+Na]⁺) will depend on the ionization technique used.
Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, characteristic fragmentation patterns would be expected. These could include the loss of the butoxy group, the phenoxy group, or fragments of the butoxy chain. The analysis of these fragmentation pathways provides further confirmation of the proposed structure.
Table 4: Potential MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 311.1283 | 239.0657 | C₄H₈O (Butoxy radical loss) |
| 311.1283 | 218.0524 | C₆H₅O (Phenoxy radical loss) |
Note: The observed fragments and their relative abundances can vary depending on the collision energy used in the MS/MS experiment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the benzopyranone core, the butoxy group, and the phenoxy group.
The most prominent peaks can be assigned as follows:
C=O Stretching: The conjugated ketone of the pyranone ring is expected to show a strong absorption band in the region of 1650-1630 cm⁻¹. Conjugation with the aromatic ring and the double bond typically shifts this peak to a lower wavenumber compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).
C=C Stretching: Aromatic C=C stretching vibrations from the benzene (B151609) rings will appear as multiple bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The aryl-alkyl ether linkage of the 7-butoxy group and the diaryl ether of the 3-phenoxy group will produce strong, characteristic bands in the 1260-1000 cm⁻¹ range. Specifically, the Ar-O stretch is typically observed around 1250 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretching from the butoxy group will produce strong bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene rings can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2960-2850 | Strong | C-H Stretch | Aliphatic (Butoxy) |
| 1650-1630 | Strong | C=O Stretch | Conjugated Ketone |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic |
| 1260-1200 | Strong | C-O Stretch | Aryl Ether |
| 1100-1000 | Strong | C-O Stretch | Alkyl Ether |
| 900-675 | Medium-Strong | C-H Bend (o.o.p.) | Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For conjugated systems like 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, the UV-Vis spectrum is characteristic of the extensive π-electron system.
Flavones and isoflavones, which share the benzopyranone core, typically exhibit two major absorption bands. mdpi.com
Band I: This band, appearing at a longer wavelength (typically 300-380 nm), is attributed to the π → π* electronic transition within the cinnamoyl system (the B-ring fused with the C=C and C=O groups of the C-ring).
Band II: This band, found at a shorter wavelength (typically 240-280 nm), corresponds to the π → π* transition associated with the benzoyl system (the A-ring and the C=O group). mdpi.com
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
| Band | Predicted λmax (nm) | Type of Transition | Associated Chromophore |
|---|---|---|---|
| Band I | ~310-340 | π → π* | Cinnamoyl System (B-ring + C-ring) |
| Band II | ~250-270 | π → π* | Benzoyl System (A-ring + C=O) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the exact title compound is not available, data from a very close analogue, 7-hexyloxy-3-(4-hexyloxyphenyl)-4H-1-benzopyran-4-one, provides significant insight into the expected solid-state conformation. researchgate.net
In the crystal structure of this analogue, the isoflavone (B191592) core is essentially planar. The terminal alkyloxy chains are observed to be fully stretched in the solid phase. researchgate.net It is highly probable that 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- would adopt a similar conformation. The planarity of the benzopyranone system would be maintained, and the butoxy chain would likely adopt an extended, low-energy conformation. The dihedral angle of the 3-phenoxy group relative to the benzopyranone core will be a key structural feature, influencing intermolecular packing interactions such as π-π stacking and van der Waals forces.
Table 3: Predicted Crystallographic Parameters for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- (based on analogous structures)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c |
| Molecular Conformation | Largely planar benzopyranone core |
| Key Interactions | π-π stacking, C-H···π interactions, van der Waals forces |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating, identifying, and purifying compounds. The selection of a specific technique depends on the compound's polarity, volatility, and thermal stability.
HPLC is the most widely used analytical technique for the separation and quantification of non-volatile compounds like isoflavones. nih.gov For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for separating isoflavones due to its hydrophobic nature. nih.gov
Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mixture and gradually increasing the organic solvent content. A common mobile phase system consists of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. agilent.com
Detection: A UV detector, set at one of the compound's absorption maxima (e.g., ~260 nm or ~320 nm), would provide excellent sensitivity. A Diode Array Detector (DAD) would be even more beneficial, allowing for the acquisition of the full UV spectrum for peak purity assessment and identification.
Table 4: Typical HPLC Parameters for Analysis of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at 260 nm |
Gas chromatography is suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, it has low volatility. Therefore, direct GC analysis is challenging. A derivatization step, such as silylation to convert any trace hydroxyl groups (though none are in the parent structure) into more volatile silyl (B83357) ethers, is often required for GC analysis of related flavonoids. jfda-online.com However, HPLC is generally the preferred method for this class of compounds. nih.gov If GC were to be used, a high-temperature capillary column and a flame ionization detector (FID) or mass spectrometer (MS) would be necessary.
TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The relative polarity of the solvents would be adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7. Visualization of the spot could be achieved under UV light (at 254 nm or 365 nm) due to the compound's UV absorbance.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Substituted Benzopyranones, with a Focus on 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy
Methodologies for Investigating Structure-Activity and Structure-Property Relationships
The investigation of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for benzopyranone derivatives involves a combination of synthetic chemistry, biological screening, and computational modeling. These methodologies aim to identify the key structural features responsible for the biological activity of these compounds. researchgate.net
QSAR studies build upon this by applying statistical methods to correlate the physicochemical properties of the compounds with their biological activities. nih.gov Two-dimensional QSAR (2D-QSAR) models often use topological descriptors and molecular connectivity indices to build these correlations. nih.gov Three-dimensional QSAR (3D-QSAR), on the other hand, utilizes alignment-dependent approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create a 3D map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. nih.gov These computational techniques are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives. nih.gov
Impact of Substituents on Molecular Interactions and Biological Engagement
The biological profile of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is largely determined by the nature and position of its substituents on the core benzopyranone scaffold. The butoxy group at position 7 and the phenoxy group at position 3 play crucial roles in defining its interactions with biological targets.
Role of the Butoxy Group at Position 7
The presence of a butoxy group at the 7-position of the benzopyranone ring can significantly influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on related compounds, such as 7-alkoxy illudalic acid analogs, have demonstrated that modifications at this position can modulate biological potency. nih.govnih.gov While direct data on 7-butoxy-3-phenoxy-benzopyran-4-one is limited, research on similar structures suggests that the length and nature of the alkoxy chain at C7 are critical. For example, in a series of 4-methylcoumarins, the 7-acetoxy derivative showed greater activity in certain assays compared to analogs with substituents at the C5 or C6 positions, highlighting the importance of substitution patterns on the benzenoid ring. nih.gov The butoxy group, being relatively bulky and hydrophobic, can engage in van der Waals interactions within a receptor's binding pocket, potentially enhancing binding affinity.
Modifications to the Benzopyranone Core Structure
The benzopyranone scaffold itself is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netalgoreducation.com Modifications to this core can have profound effects on the compound's activity. The structural diversity of benzopyran derivatives, such as flavones and coumarins, demonstrates the adaptability of this scaffold. algoreducation.com Changes to the core, such as the introduction of additional rings or heteroatoms, can alter the electronic distribution and conformation of the molecule, leading to different biological profiles. The inherent reactivity of the benzopyranone system, influenced by the carbonyl group, makes it a valuable template for synthetic modifications. algoreducation.com
Computational Validation and Prediction Models
Computational methods are essential for validating experimental findings and for predicting the properties of new benzopyranone derivatives. These models help to rationalize observed structure-activity relationships and to guide the design of new compounds with improved activity.
Correlation of Hammett Constants (σ) of Substituents with Observed Redox Shifts
The Hammett equation is a powerful tool in physical organic chemistry that describes the influence of substituents on the reactivity of aromatic compounds. walisongo.ac.id It relates reaction rates and equilibrium constants for many reactions involving benzoic acid derivatives with meta- and para-substituents to just two parameters: a substituent constant (σ) and a reaction constant (ρ). walisongo.ac.id
In the context of benzopyranones, Hammett constants can be used to quantify the electron-donating or electron-withdrawing nature of substituents and correlate these electronic effects with physicochemical properties like redox potentials. nih.gov For instance, density functional theory (DFT) calculations can be used to determine the Hammett constants for various substituents on the benzopyranone ring. fraunhofer.de These calculated constants can then be plotted against experimentally observed redox shifts to establish a linear free-energy relationship. Deviations from this linear relationship can provide insights into other effects at play, such as steric hindrance or intramolecular hydrogen bonding. nih.gov Such correlations are valuable for predicting the redox behavior of new benzopyranone derivatives based on the electronic properties of their substituents. science.gov
Below is a hypothetical data table illustrating how Hammett constants for different substituents at the 7-position could correlate with observed redox potentials.
| Substituent (at C7) | Hammett Constant (σp) | Observed Redox Potential (V) |
| -OCH3 | -0.27 | 0.45 |
| -CH3 | -0.17 | 0.50 |
| -H | 0.00 | 0.55 |
| -Cl | 0.23 | 0.65 |
| -CN | 0.66 | 0.80 |
| -NO2 | 0.78 | 0.88 |
This table demonstrates that electron-donating groups (negative σ values) tend to lower the redox potential, while electron-withdrawing groups (positive σ values) increase it.
Application of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural features of molecules with their physicochemical properties. springernature.comnih.gov In the study of benzopyranone derivatives, including analogues of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, QSPR models are instrumental in predicting a range of properties critical for drug development. These properties can include solubility, lipophilicity (logP), and metabolic stability, which are key determinants of a compound's pharmacokinetic profile. researchgate.net The development of a robust QSPR model follows a general workflow that includes compiling and curating data, building the model, evaluating its performance, and analyzing predictive errors. springernature.comnih.gov
The predictive power of QSPR models stems from the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For benzopyranone derivatives, these descriptors can be categorized into several types:
1D Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and can include topological indices that describe molecular branching and connectivity.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encode information about its shape, size, and electronic properties.
By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), QSPR models can establish a mathematical relationship between these descriptors and a specific physicochemical property. core.ac.uk For instance, a QSPR study on a series of pharmaceuticals demonstrated that descriptors related to hydrophobicity, charge, and molecular shape were influential in predicting their sorption to sewage sludge, a property relevant to environmental fate. core.ac.uk
A hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) of a series of 7-alkoxy-3-phenoxy-4H-1-benzopyran-4-ones might reveal a positive correlation with the length of the alkoxy chain, indicating that increasing the chain length enhances lipophilicity. Such a model would be invaluable in the early stages of drug discovery for triaging compounds with desirable pharmacokinetic profiles before their synthesis.
The table below illustrates a hypothetical dataset that could be used to build a QSPR model for predicting the aqueous solubility of benzopyranone analogues.
| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted logS |
| Analogue 1 | 350.38 | 65.78 | -4.2 |
| Analogue 2 | 364.41 | 65.78 | -4.5 |
| Analogue 3 | 378.44 | 65.78 | -4.8 |
| Analogue 4 | 368.38 | 74.81 | -4.1 |
| Analogue 5 | 382.41 | 74.81 | -4.4 |
This table contains hypothetical data for illustrative purposes.
Case Studies in Resolving Contradictions in Reported Physicochemical Properties of Analogues
In scientific literature, it is not uncommon to find conflicting data on the physicochemical properties of compounds, including benzopyranone analogues. These discrepancies can arise from variations in experimental conditions, measurement techniques, or impurities in the tested samples. QSPR models can serve as a valuable tool for identifying and potentially resolving such contradictions.
For example, consider a scenario where two different research groups report significantly different values for the aqueous solubility of a particular benzopyranone derivative. A well-validated QSPR model, built upon a large and diverse dataset of related compounds, can be used to predict the solubility of the compound . If the predicted value aligns closely with one of the reported experimental values, it lends credence to that measurement. Conversely, if the predicted value is significantly different from both reported values, it may suggest that both experimental measurements warrant further investigation.
A crucial aspect of this process is the analysis of the model's predictive errors. By examining the compounds for which the model performs poorly, it is possible to identify systematic errors in the input data or limitations in the model's applicability domain. springernature.comnih.gov For instance, if a QSPR model consistently overestimates the solubility of benzopyranones with a specific substitution pattern, it may indicate that this particular structural feature is not well-represented in the training set or that it influences solubility through a mechanism not captured by the selected descriptors.
Ligand-Based and Structure-Based Design Principles in Benzopyranone Research
Both ligand-based and structure-based design are fundamental approaches in the discovery and optimization of novel benzopyranone derivatives with therapeutic potential. nih.govresearchgate.net
Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that are known to interact with the target. The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. Key techniques in ligand-based design include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are crucial for biological activity. For a series of active benzopyranone analogues, a pharmacophore model might highlight the importance of the benzopyranone core as a scaffold, a hydrogen bond acceptor at the 4-oxo position, and specific hydrophobic and aromatic features contributed by the substituents at the 3- and 7-positions.
3D-QSAR: Three-dimensional quantitative structure-activity relationship studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of a series of molecules with their biological activities. mdpi.com These methods can provide detailed insights into the steric, electrostatic, and hydrophobic requirements for optimal target interaction. researchgate.net For instance, a 3D-QSAR study on antiplasmodial aminoalkyl-substituted 1-benzopyrans revealed key structural features influencing their activity, guiding the design of more potent compounds. mdpi.com
Structure-Based Design: This strategy is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov It involves designing ligands that can fit into the target's binding site with high affinity and selectivity. The primary tool for structure-based design is molecular docking .
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By docking 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- and its analogues into the active site of a target enzyme, researchers can visualize the potential binding interactions. This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For example, a docking study of benzopyran derivatives as COX-2 inhibitors identified important interactions with specific amino acid residues in the active site. researchgate.net The insights gained from docking can guide the rational design of new analogues with improved binding affinity.
The integration of ligand-based and structure-based approaches can be particularly powerful. nih.gov For example, a pharmacophore model derived from known active benzopyranones can be used as a constraint in a molecular docking study to filter out poses that are inconsistent with the established SAR. This combined approach enhances the efficiency and success rate of virtual screening campaigns aimed at identifying novel benzopyranone-based drug candidates. nih.gov
The table below summarizes the key features of ligand-based and structure-based design in the context of benzopyranone research.
| Design Approach | Key Requirement | Primary Techniques | Application to Benzopyranones |
| Ligand-Based | A set of molecules with known activity | Pharmacophore modeling, 3D-QSAR | Identifying common structural features of active benzopyranones and building predictive models for activity. |
| Structure-Based | 3D structure of the biological target | Molecular docking, de novo design | Predicting the binding mode of benzopyranone derivatives and guiding the design of analogues with improved target affinity. |
Mechanistic Investigations of 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy at the Molecular and Cellular Level
Identification of Specific Molecular Targets and Binding Interactions
Preliminary studies have initiated the process of identifying the specific molecular entities with which 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- interacts. This foundational work is critical for elucidating its mechanism of action.
Enzyme Modulation and Inhibition Profiles
At present, detailed and specific enzyme modulation and inhibition profiles for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- are not extensively documented in publicly available scientific literature. Research into its broader class of compounds, the benzopyrans, suggests potential interactions with various enzyme families. For instance, related flavonoid and chromone (B188151) structures are known to interact with kinases and phosphatases. However, direct evidence and specific inhibitory constants (such as IC₅₀ or Kᵢ values) for the 7-butoxy-3-phenoxy- substituted compound are yet to be determined.
Receptor Agonism and Antagonism
The capacity of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- to act as either an agonist or antagonist at specific cellular receptors is an area of active investigation. Given the structural similarities of the benzopyran core to molecules that interact with nuclear receptors and other receptor types, it is hypothesized that this compound may exhibit some degree of receptor-mediated activity. However, comprehensive screening against a panel of receptors has not yet been reported, and therefore, its agonistic or antagonistic properties remain to be elucidated.
Elucidation of Associated Molecular Pathways and Signaling Cascades
The identification of molecular targets is intrinsically linked to the elucidation of the broader signaling pathways that are modulated by a compound. While specific pathway analysis for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is in its infancy, related benzopyran compounds have been shown to influence key signaling cascades. For example, some flavonoids are known to affect pathways such as the MAPK/ERK and PI3K/Akt signaling pathways. Future research will likely explore whether the 7-butoxy and 3-phenoxy substitutions confer novel or enhanced activity in modulating these or other cellular signaling networks.
Molecular Docking, Dynamics, and Simulation Studies to Predict Binding Modes
Computational approaches are invaluable for predicting and understanding the binding interactions of small molecules with their protein targets. To date, specific molecular docking, dynamics, and simulation studies for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- have not been published. Such studies would be instrumental in visualizing the potential binding pocket of this compound within a target protein and identifying the key amino acid residues involved in its binding. This in silico work would provide a theoretical framework to guide further experimental validation.
Omics-Based Approaches for Comprehensive Target Discovery and Pathway Analysis
High-throughput "omics" technologies, such as proteomics, transcriptomics, and metabolomics, offer a powerful and unbiased approach to identify the full spectrum of molecular targets and perturbed pathways following treatment with a compound. The application of these methodologies to 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- would provide a global view of its cellular effects. This would enable the identification of novel targets and pathways that may not be predicted by traditional candidate-based approaches. Currently, there are no published reports of omics-based studies for this specific compound.
In Vitro Cellular Assays for Biological Activity Profiling and Target Validation
The biological activity of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is being explored through a variety of in vitro cellular assays. These assays are designed to assess its effects on cell viability, proliferation, and other key cellular functions in various cell lines. While comprehensive data is still emerging, preliminary results from these assays are crucial for validating the hypotheses generated from target identification and computational studies.
Table 1: Summary of In Vitro Cellular Assay Data
| Cell Line | Assay Type | Endpoint Measured | Observed Effect |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Currently, specific data from in vitro cellular assays for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is not available in the public domain. This table will be updated as research findings are published.
4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy As a Versatile Synthetic Building Block and Precursor
Utilization in the Synthesis of Novel Chromone (B188151) Derivatives and Analogues
The 7-butoxy-3-phenoxy-chromone framework is a foundational structure for the synthesis of a variety of novel chromone derivatives. The existing substituents can direct further functionalization of the chromone ring, allowing for the introduction of additional chemical diversity. For instance, electrophilic substitution reactions can be directed to specific positions on the benzopyran ring, influenced by the electron-donating nature of the butoxy group.
Moreover, the core structure can be modified through reactions involving the pyrone ring. For example, the carbonyl group at the 4-position can undergo condensation reactions with various nucleophiles to yield more complex chromone analogues. While direct studies on the 7-butoxy-3-phenoxy derivative are limited, research on related 7-alkoxy chromones provides a basis for potential synthetic pathways. The synthesis of 3-substituted-7-methoxy-4H-1-benzopyran-4-ones demonstrates that the 7-alkoxy group is compatible with various cyclization conditions used to form the chromone ring, suggesting that the 7-butoxy analogue can be readily prepared and subsequently used as a building block. ijrpc.com
Table 1: Potential Synthetic Transformations for Novel Chromone Derivatives
| Starting Material | Reagent/Condition | Product Type | Potential Application |
| 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | Electrophile (e.g., NBS, HNO₃) | Halogenated or Nitrated Chromone Derivatives | Intermediate for cross-coupling reactions |
| 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | Vilsmeier-Haack Reagent | Formylated Chromone Derivatives | Precursor for further functionalization |
| 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | Organometallic Reagents | 4-Substituted Chromanols | Chiral building blocks |
Integration into More Complex Molecular Architectures and Hybrid Compounds
The 7-butoxy-3-phenoxy-chromone moiety can be integrated into larger and more complex molecular frameworks, including hybrid molecules that combine the chromone scaffold with other pharmacologically active structures. This approach, known as molecular hybridization, is a powerful strategy in drug discovery to develop multi-target-directed ligands.
For example, the synthesis of coumarin-chalcone hybrids has been achieved starting from 7-hydroxy-4-methylcoumarin, which is structurally related to the chromone core. researchgate.net This involved the alkylation of the 7-hydroxy group, followed by reaction with hydroxychalcones to form a hybrid molecule. researchgate.net A similar strategy could be employed with 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, where the butoxy or phenoxy groups could be further functionalized to link to another molecular entity. The presence of the phenoxy group at the C3 position offers a handle for creating ether-linked hybrid compounds.
Application in Heterocyclic Compound Synthesis and Scaffold Diversification
The chromone ring system within 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- can serve as a synthon for the construction of other heterocyclic systems. The pyrone ring is susceptible to ring-opening and rearrangement reactions, which can be exploited to generate a variety of different heterocyclic scaffolds.
For instance, reactions of chromones with hydrazines are known to yield pyrazole (B372694) derivatives. This transformation involves the nucleophilic attack of hydrazine (B178648) at the C2 position of the chromone, followed by ring opening and subsequent cyclization to form the pyrazole ring. The substituents at the 7- and 3-positions of the starting chromone would be retained in the final pyrazole product, allowing for the synthesis of highly functionalized pyrazoles. Such transformations highlight the role of the chromone scaffold in scaffold diversification, providing access to a broader range of heterocyclic compounds. researchgate.net
Contribution to the Development of Chemical Libraries for High-Throughput Screening
The chromone scaffold is considered a "privileged structure" because it is capable of binding to a variety of biological targets. ijrpc.comacs.org This makes chromone derivatives, including 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, ideal candidates for the construction of chemical libraries for high-throughput screening (HTS). The synthetic accessibility of the chromone core and the ability to introduce diverse substituents at various positions allow for the generation of large collections of related compounds.
By using the 7-butoxy-3-phenoxy-chromone as a starting point, combinatorial chemistry approaches can be employed to create a library of analogues with variations in the substituents on the phenoxy ring or through modification of the butoxy chain. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. The development of efficient synthetic routes to substituted chromones is a key area of research to facilitate the creation of such libraries. acs.org
Computational and Theoretical Studies of 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. researchgate.net DFT methods are used to determine the electron density of a system, from which various electronic properties can be derived. arxiv.org For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, a DFT analysis at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) would provide a detailed picture of its electronic landscape. researchgate.netscienceacademique.com
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, the MEP map would likely show negative potential around the carbonyl oxygen and the ether oxygens, indicating sites susceptible to electrophilic attack.
Hypothetical DFT-Calculated Electronic Properties
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and low chemical reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-. nih.govgrafiati.com
A key application of MD is conformational analysis. The butoxy and phenoxy groups attached to the benzopyran core can rotate around their single bonds, leading to a variety of possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers. nih.govresearchgate.net This is crucial as the biological activity of a molecule is often dependent on its specific conformation.
Furthermore, MD simulations can be used to investigate the effect of different solvents on the molecule's conformation and behavior. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to observe how the solvent interacts with the solute and influences its structure and dynamics. nih.gov
Hypothetical Conformational Analysis Results
| Dihedral Angle | Stable Conformer 1 | Stable Conformer 2 |
|---|---|---|
| C6-C7-O-C(butoxy) | -175° | 65° |
| C2-C3-O-C(phenoxy) | 160° | -70° |
Prediction of Chemical Reactivity and Exploration of Reaction Pathways
Computational methods can be employed to predict the chemical reactivity of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- and to explore potential reaction pathways. DFT calculations can be used to determine various reactivity descriptors, such as Fukui functions and local softness indices. These descriptors help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
For instance, the carbonyl carbon at position 4 is expected to be an electrophilic site, susceptible to attack by nucleophiles. The aromatic rings may undergo electrophilic substitution, and the benzylic protons on the butoxy group could be susceptible to radical abstraction.
Theoretical calculations can also be used to model the entire energy profile of a chemical reaction, from reactants to products, including any transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility and mechanism of a particular reaction.
Cheminformatics and Data Mining for the Identification of Related Compounds and Trends
Cheminformatics and data mining techniques are powerful tools for analyzing large chemical databases to identify structurally and functionally related compounds. nih.gov By searching databases like PubChem or ChEMBL for molecules with a similar scaffold (e.g., 3-phenoxy-4H-1-benzopyran-4-one), it is possible to identify compounds with known biological activities or properties. nih.gov
This information can be used to infer potential applications for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-. For example, many compounds containing the 4H-1-benzopyran-4-one (chromone) core exhibit a wide range of biological activities. nih.gov Data mining can help in identifying trends in structure-activity relationships (SAR), which can guide the design of new analogs with improved properties. researchgate.netnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- |
| 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |
| 3-Acetamidotetrahydro-2-thiophenone |
| 4-Phenyl-1-(propan-2-ylidene)thiosemicarbazide |
| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone |
| (7-Chloro-2-oxo-2H-chromen-4-yl)-methyl diethylcarbamodithioate |
| 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate |
| Iguratimod |
| 7-butoxy illudalic acid analog 1 (7-BIA) |
| 7-deacetoxy-7-oxogedunin |
| 3β-hydroxy-stigmast-5-en-7-one |
Challenges and Future Research Directions in the Academic Study of 4h 1 Benzopyran 4 One, 7 Butoxy 3 Phenoxy
Addressing Synthetic Efficiency and Scalability for Broader Research Applications
A significant challenge in the study of novel chromone (B188151) derivatives like 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is the development of efficient and scalable synthetic routes. Traditional methods for synthesizing the chromone core, such as the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction, often require harsh conditions and can result in low yields, particularly for complex substitution patterns. ijmrset.com The Vilsmeier-Haack reaction is a common method for producing 3-formylchromones, which are versatile precursors for further derivatization. nih.gov However, the synthesis of chromones with hydroxyl groups can present challenges. nih.gov
Future research should focus on the development of more sustainable and efficient synthetic methodologies. This includes the use of microwave-assisted organic synthesis, which has been shown to improve reaction yields and reduce reaction times for the preparation of chromone-2-carboxylic acids. nih.gov The exploration of novel catalytic systems, including metal-based and organocatalysts, could also lead to more direct and atom-economical routes to the 7-butoxy-3-phenoxy- scaffold. tandfonline.com A key goal will be to develop synthetic protocols that are amenable to scale-up, which is crucial for producing sufficient quantities of the compound for extensive biological evaluation. acs.org
Deeper Understanding of Molecular Interactions and Target Specificity
While chromone derivatives are known to exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties, the specific molecular targets for many of these compounds remain to be fully elucidated. researchgate.netresearchgate.net A critical area of future research for 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- will be the identification of its biological targets and the characterization of its molecular interactions.
Advanced techniques such as the Drug Affinity Responsive Target Stability (DARTS) assay can be employed to identify the protein binding partners of the compound. nih.gov Understanding these interactions at a molecular level is essential for elucidating the mechanism of action and for predicting potential off-target effects. For instance, some benzopyran-4-one derivatives have been identified as inhibitors of protein kinase C (PKC), and molecular modeling can suggest how these compounds might bind to the enzyme's active site. nih.govnih.gov Future studies should aim to determine the specific kinases or other enzymes that 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- interacts with, which will be crucial for its development as a potential therapeutic agent.
Exploration of Novel Chemical Transformations and Derivatizations
The chromone scaffold is a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov The exploration of novel chemical transformations and derivatizations of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is a promising avenue for future research. The introduction of different functional groups at various positions on the chromone ring can significantly impact the compound's biological activity. mdpi.com
Site-selective C-H activation is an emerging strategy for the direct functionalization of the chromone core at the C-2, C-3, and C-5 positions, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. rsc.org The synthesis of hybrid molecules, where the chromone scaffold is combined with other pharmacologically active moieties, is another promising strategy for developing new therapeutic agents with improved potency and selectivity. nih.gov Future research in this area will involve the systematic exploration of the structure-activity relationships (SAR) of novel derivatives to optimize their biological profiles.
Integration of Advanced Analytical Techniques for Enhanced Characterization
The unambiguous characterization of novel compounds and their derivatives is a cornerstone of chemical research. For 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- and its analogues, the integration of advanced analytical techniques is essential for confirming their structures and purity.
A combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, is routinely used for the structural elucidation of newly synthesized chromone derivatives. mdpi.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular formula. nih.gov For a deeper understanding of the three-dimensional structure and intermolecular interactions, X-ray crystallography is an invaluable tool. researchgate.net As more complex derivatives are synthesized, the application of advanced techniques such as two-dimensional NMR and tandem mass spectrometry will be necessary for complete structural characterization. nih.govtandfonline.com
Expanding Computational Methodologies for Predictive Modeling and Design
In recent years, computational chemistry has become an indispensable tool in drug discovery and development. mdpi.com For the academic study of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, expanding the use of computational methodologies for predictive modeling and design represents a significant future research direction.
Molecular docking studies can be used to predict the binding modes of the compound with its biological targets, providing insights into the key molecular interactions that govern its activity. nih.gov Quantum chemical calculations can be employed to understand the electronic structure and reactivity of the molecule, which can aid in the design of new derivatives with improved properties. nih.govmdpi.com Furthermore, the development of machine learning models can accelerate the design of new compounds by predicting their biological activity and pharmacokinetic properties in silico, thereby reducing the need for extensive and costly experimental screening. llnl.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4H-1-benzopyran-4-one derivatives with alkoxy and aryloxy substituents?
- Methodology : Bromination and nucleophilic substitution are common strategies. For example, bromination of 4-methyl derivatives using N-bromosuccinimide (NBS) in CCl₄ with AIBN initiators yields brominated intermediates, which can undergo substitution with phenoxy or butoxy groups .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Use inert atmospheres (N₂/Ar) to prevent side reactions.
Q. How can researchers validate the purity and structural integrity of 7-butoxy-3-phenoxy-substituted benzopyran-4-one derivatives?
- Analytical Workflow :
- Purity : LCMS (>99% purity threshold) and HPLC (retention time alignment) .
- Structural Confirmation : ¹H NMR (e.g., verifying aromatic proton splitting patterns and substituent integration ratios) .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities in overlapping peaks.
Q. What storage conditions ensure the stability of 4H-1-benzopyran-4-one derivatives during long-term studies?
- Guidelines :
- Powder : Store at -20°C (3 years) or 4°C (2 years) in airtight, light-resistant containers .
- Solutions : Use anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles to prevent degradation .
Q. What safety protocols are critical when handling phenoxy- and alkoxy-substituted benzopyran derivatives?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye irritation (GHS Category 2A/2) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CCl₄) .
Advanced Research Questions
Q. How do substituent positions (e.g., 7-butoxy vs. 7-hydroxy) influence the electrochemical behavior of benzopyran-4-one derivatives?
- Experimental Design :
- Use cyclic voltammetry (CV) to compare redox potentials of derivatives. For example, 7-hydroxy derivatives exhibit higher electron-donating capacity due to phenolic -OH groups, while alkoxy substituents may stabilize radical intermediates .
- Data Analysis : Correlate Hammett constants (σ) of substituents with observed redox shifts to predict structure-activity relationships.
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) for structurally similar benzopyran derivatives?
- Approach :
- Experimental Replication : Use standardized protocols (e.g., shake-flask method for logP determination).
- Computational Validation : Compare experimental data with QSPR models (e.g., EPI Suite, ACD/Labs) .
Q. What computational strategies are effective for modeling the interaction of 7-butoxy-3-phenoxy-benzopyran-4-one with biological targets (e.g., kinases)?
- Workflow :
- Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability.
Q. How can degradation pathways of 4H-1-benzopyran-4-one derivatives under UV/oxidative stress be characterized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
